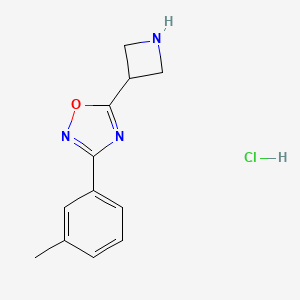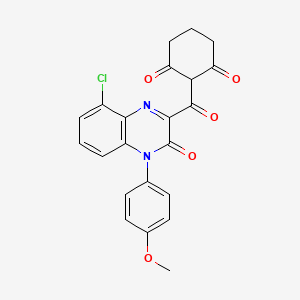![molecular formula C19H27NO3 B1443822 1-イソブチル-9,10-ジメトキシ-3,4,6,7-テトラヒドロ-1H-ピリド[2,1-a]イソキノリン-2(11bH)-オン CAS No. 99672-64-7](/img/structure/B1443822.png)
1-イソブチル-9,10-ジメトキシ-3,4,6,7-テトラヒドロ-1H-ピリド[2,1-a]イソキノリン-2(11bH)-オン
説明
1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is an intriguing organic compound that belongs to the family of isoquinoline derivatives. This compound features a unique structural arrangement that lends itself to various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
科学的研究の応用
1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one has versatile applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential bioactivity and interaction with various biological targets.
Medicine: Studied for pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialized chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one involves multi-step organic reactions starting from simpler precursor molecules. The core structure, the pyrido[2,1-a]isoquinolinone, can be synthesized via Pictet-Spengler condensation, followed by appropriate functional group modifications. Key intermediates such as tetrahydroisoquinolines are often prepared through cyclization reactions using reagents like acetic acid or Lewis acids under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis process is often optimized for higher yields and cost efficiency. This may involve using catalysts to enhance reaction rates and purifying intermediates to avoid impurities in the final product. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography might be employed to ensure high purity levels of the compound.
化学反応の分析
Types of Reactions: 1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one participates in several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation, leading to the formation of quinoline derivatives.
Reduction: It can be reduced to remove oxygen-containing groups or introduce hydrogen atoms, producing more saturated analogs.
Substitution: Various functional groups on the compound can be substituted under specific conditions using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkyl halides.
Major Products Formed
Oxidation: Leads to quinoline or isoquinoline derivatives.
Reduction: Produces more saturated analogs with potential loss of methoxy groups.
Substitution: Yields derivatives with modified functional groups, enhancing reactivity or stability.
作用機序
The mechanism of action of 1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate signaling pathways by binding to active sites or altering protein conformations, leading to downstream biological effects.
Similar Compounds
1-Methyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
1-Ethyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
1-Propyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Highlighting Uniqueness: While similar compounds share the core pyrido[2,1-a]isoquinolinone structure, the isobutyl substitution on the 1-position uniquely influences the compound's chemical reactivity and biological interactions, offering a distinct profile that might be advantageous for specific applications.
Conclusion
1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is a compound with significant potential in various scientific and industrial fields. Its unique structure and versatile chemical properties make it a valuable subject for ongoing research and development.
特性
IUPAC Name |
9,10-dimethoxy-1-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)9-15-16(21)6-8-20-7-5-13-10-17(22-3)18(23-4)11-14(13)19(15)20/h10-12,15,19H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKOTJDXBVOEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2C3=CC(=C(C=C3CCN2CCC1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856793 | |
| Record name | 9,10-Dimethoxy-1-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99672-64-7 | |
| Record name | 9,10-Dimethoxy-1-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)












![2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol](/img/structure/B1443759.png)
